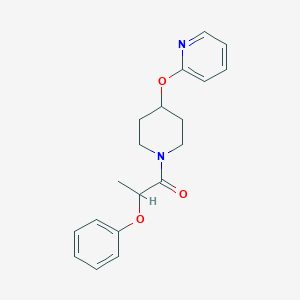

2-Phenoxy-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Phenoxy-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one” is a compound that belongs to a class of organic compounds known as 1-phenyltetrahydroisoquinolines . These compounds contain a phenyl group attached to the C1-atom of a tetrahydroisoquinoline moiety .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study synthesized a line of 4-(piperidin-1-yl)pyridine derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperidine nucleus, which is a six-membered ring containing one nitrogen atom . It also contains a pyridine moiety, which is a six-membered ring with two nitrogen atoms .Scientific Research Applications

Synthesis and Medicinal Chemistry

This compound is involved in the synthesis of analogues with potential antidepressant activity. For example, a study discussed the preparation of compounds that were evaluated for antidepressant activity, showing some fluoxetine-like antireserpine and anorexigenic activity without affecting gross behavior (S. Kiran Kumar et al., 2004). Another study highlighted the synthesis and pharmacological evaluation of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, demonstrating their potential in antiarrhythmic and antihypertensive activities (Barbara Malawska et al., 2002).

Material Science and Catalysis

In material sciences, the compound's derivatives have been used in constructing Metal-Organic Frameworks (MOFs), which are crucial for various applications, including catalysis and gas storage. An example includes the synthesis of new Zn2+/Cd2+ MOFs utilizing asymmetrical tricarboxylic acid ligands, indicating the compound's role in developing advanced materials with potential utility in various fields (Yan-Ning Wang et al., 2020).

Bioactivity and Anticancer Research

The compound has also been a focus in the synthesis of bioactive molecules with potential anticancer activities. A study on the synthesis and evaluation of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases discussed their cytotoxic and carbonic anhydrase enzyme inhibitory effects, showing potential as lead molecules for anticancer drug development (C. Yamali et al., 2016).

Properties

IUPAC Name |

2-phenoxy-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-15(23-16-7-3-2-4-8-16)19(22)21-13-10-17(11-14-21)24-18-9-5-6-12-20-18/h2-9,12,15,17H,10-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUAABFKCKIWMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)OC2=CC=CC=N2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cinnamyl-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868229.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide](/img/structure/B2868231.png)

![5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2868237.png)

![5-[2-(Cbz-amino)ethyl]-1H-tetrazole](/img/structure/B2868239.png)

![tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride](/img/structure/B2868240.png)

![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2868244.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2868247.png)

![N-(5-Chloropyridin-2-yl)-1-[3-(prop-2-enoylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B2868250.png)